1-[(2-Methoxypropan-2-YL)peroxy]dodecane
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Overview
Description
1-[(2-Methoxypropan-2-YL)peroxy]dodecane is an organic peroxide compound known for its unique chemical properties and applications. It is characterized by the presence of a peroxy group (-O-O-) attached to a dodecane chain, with a methoxypropan-2-yl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methoxypropan-2-YL)peroxy]dodecane typically involves the reaction of dodecane with a suitable peroxy compound, such as hydrogen peroxide, in the presence of an acid catalyst. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired product. The methoxypropan-2-yl group is introduced through a subsequent reaction with methoxypropan-2-ol .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis. The use of advanced catalysts and optimized reaction parameters can enhance yield and purity. Safety measures are crucial due to the reactive nature of peroxides .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methoxypropan-2-YL)peroxy]dodecane undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: Under specific conditions, the compound can be reduced to form alcohols or other reduced products.
Substitution: The methoxypropan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides, amines, or thiols
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted dodecane derivatives
Scientific Research Applications
1-[(2-Methoxypropan-2-YL)peroxy]dodecane has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties and effects on biological systems.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[(2-Methoxypropan-2-YL)peroxy]dodecane involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxy bond. These ROS can interact with various molecular targets, leading to oxidation of substrates and initiation of polymerization reactions. The methoxypropan-2-yl group may also influence the compound’s reactivity and stability .
Comparison with Similar Compounds
- 1-(2-Methoxypropan-2-ylperoxy)hexane
- 1-(2-Methoxypropan-2-ylperoxy)octane
- 1-(2-Methoxypropan-2-ylperoxy)decane
Comparison: 1-[(2-Methoxypropan-2-YL)peroxy]dodecane is unique due to its longer dodecane chain, which can affect its solubility, reactivity, and applications compared to shorter-chain analogs. The presence of the methoxypropan-2-yl group also imparts specific chemical properties that differentiate it from other peroxy compounds .
Properties
CAS No. |
137846-22-1 |
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Molecular Formula |
C16H34O3 |
Molecular Weight |
274.44 g/mol |
IUPAC Name |
1-(2-methoxypropan-2-ylperoxy)dodecane |
InChI |
InChI=1S/C16H34O3/c1-5-6-7-8-9-10-11-12-13-14-15-18-19-16(2,3)17-4/h5-15H2,1-4H3 |
InChI Key |
FRTZHCPZDXJICA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOOC(C)(C)OC |
Origin of Product |
United States |
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